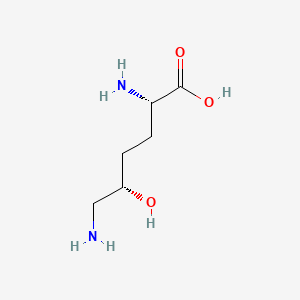

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

18899-29-1 |

|---|---|

Molekularformel |

C6H14N2O3 |

Molekulargewicht |

162.19 g/mol |

IUPAC-Name |

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid |

InChI |

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5-/m0/s1 |

InChI-Schlüssel |

YSMODUONRAFBET-WHFBIAKZSA-N |

Isomerische SMILES |

C(C[C@@H](C(=O)O)N)[C@@H](CN)O |

Kanonische SMILES |

C(CC(C(=O)O)N)C(CN)O |

Herkunft des Produkts |

United States |

Biosynthesis and Enzymatic Formation of 2s,5s 2,6 Diamino 5 Hydroxyhexanoic Acid

Discovery and Biochemical Characterization of Novel Hydroxylating Enzymes

The identification of novel enzymes capable of lysine (B10760008) hydroxylation often relies on advanced bioinformatic techniques coupled with biochemical validation.

Genome mining is a powerful strategy for discovering new enzymes with desired functionalities. nih.govresearchgate.net This approach involves searching sequence databases for genes that are homologous to known enzymes or are located within biosynthetic gene clusters (BGCs) for natural products that are expected to contain a specific chemical moiety.

A successful example of this strategy is the identification of bacterial lysine 5-hydroxylases based on the BGC for alazopeptin (B1221733), a natural product known to contain a 5-hydroxylysine (B44584) residue. nih.govnih.gov Researchers identified a gene, azpK, within this cluster that was predicted to be a hydroxylase. nih.gov Using AzpK as a query, they searched genome databases and found homologous genes in other bacteria. nih.govnih.gov Two of these homologs, Am_AzpK2 and Pp_AzpK2, were expressed and characterized in vitro. This confirmed their function as lysine 5-hydroxylases and revealed their distinct stereoselectivities, with Am_AzpK2 producing the (2S,5S) isomer. nih.gov This genome mining approach not only led to the discovery of new enzymes but also provided tools for the stereoselective production of 5-hydroxylysine isomers. nih.govnih.gov

In Vitro and In Vivo Characterization of Enzyme Activity and Regioselectivity

The enzymatic production of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid has been elucidated through the discovery and characterization of specific lysine 5-hydroxylases. A key enzyme, identified as Am_AzpK2 from the bacterium Actinosynnema mirum, has been shown to catalyze the formation of (2S,5S)-5-hydroxylysine with high stereoselectivity. nih.gov

In contrast, another identified lysine 5-hydroxylase, Pp_AzpK2 from Pseudomonas psychrotolerans, produces the (2S,5R) stereoisomer of 5-hydroxylysine. nih.gov This highlights the remarkable regio- and stereoselectivity of these enzymes, which are capable of distinguishing between specific hydrogen atoms on the lysine side chain and directing the hydroxylation to a precise carbon atom with a defined stereochemical orientation.

The characterization of these enzymes often involves in vitro assays using the purified enzyme, L-lysine as the substrate, and the necessary cofactors (Fe2+, α-ketoglutarate, and ascorbate). The reaction products are then analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the identity and stereochemistry of the resulting 5-hydroxylysine isomer. nih.govchemrxiv.org

Below is an interactive data table summarizing the characterized lysine 5-hydroxylases and their products.

| Enzyme | Source Organism | Product Stereoisomer |

| Am_AzpK2 | Actinosynnema mirum | (2S,5S)-5-hydroxylysine |

| Pp_AzpK2 | Pseudomonas psychrotolerans | (2S,5R)-5-hydroxylysine |

Metabolic Intermediates and Biological Derivatives

Precursor Pathways Leading to the Formation of this compound

The primary and direct precursor for the biosynthesis of this compound is the proteinogenic amino acid L-lysine. L-lysine is a fundamental building block in protein synthesis and is produced through well-established metabolic pathways in various organisms. The formation of (2S,5S)-5-hydroxylysine is a post-translational modification or a direct enzymatic conversion of free L-lysine, depending on the specific biological context. The enzymatic hydroxylation of L-lysine by a lysine 5-hydroxylase, such as Am_AzpK2, represents the key and final step in the synthesis of this specific hydroxylysine isomer. nih.gov

Downstream Metabolic Conversions, including cis-5-hydroxypipecolic acid Production

This compound can serve as a metabolic intermediate for the synthesis of other biologically important molecules. A significant downstream metabolic conversion is its transformation into cis-5-hydroxypipecolic acid. nih.gov This conversion is of pharmaceutical interest as cis-5-hydroxypipecolic acid is a valuable chiral building block for the synthesis of various pharmaceutical compounds. nih.gov The enzymatic pathway for this conversion involves a cyclization and deamination of the (2S,5S)-5-hydroxylysine backbone.

Biological and Biochemical Functions of 2s,5s 2,6 Diamino 5 Hydroxyhexanoic Acid

Structural and Functional Roles in Biopolymers

The primary role of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid is observed in its contribution to the structure and function of collagen, the most abundant protein in mammals.

The mechanical strength and stability of collagen fibers, which are fundamental to the integrity of connective tissues, are heavily reliant on a process known as collagen cross-linking. This compound is a key player in this process.

Following the synthesis of procollagen (B1174764) chains, specific lysine (B10760008) and hydroxylysine residues are targeted by the enzyme lysyl oxidase. This enzyme catalyzes the oxidative deamination of the ε-amino group of these residues, converting them into reactive aldehydes, namely allysine (B42369) and hydroxyallysine. These aldehydes then spontaneously form covalent bonds, or cross-links, with other lysine or hydroxylysine residues on adjacent collagen molecules.

The presence of the hydroxyl group in this compound is crucial as it leads to the formation of more stable and mature cross-links, such as hydroxylysyl-pyridinoline and lysyl-pyridinoline. These stable, trivalent cross-links are vital for the tensile strength and thermal stability of collagen fibrils in tissues like bone, cartilage, and ligaments.

In the context of the collagen triple helix, the hydroxyl groups of hydroxylysine residues contribute to the stability of the helical structure through the formation of additional hydrogen bonds, often mediated by water molecules. While the hydroxylation of proline residues is the primary factor in stabilizing the collagen triple helix, the hydroxylation of lysine also plays a supportive role.

The subsequent glycosylation of this compound further impacts protein conformation. The bulky sugar moieties attached to the collagen molecule can influence how the collagen fibrils pack together, thereby affecting the final three-dimensional structure of the tissue.

Regulatory and Epigenetic Mechanisms

Recent scientific discoveries have expanded the known functions of this compound beyond its structural role in collagen, revealing its involvement in the intricate regulation of gene expression through epigenetic modifications.

A groundbreaking finding has identified 5-hydroxylysine (B44584) as a novel post-translational modification on histone proteins. Histones are the primary proteins that package and order DNA into structural units called nucleosomes, and their modification plays a central role in regulating gene accessibility and, consequently, gene expression.

The enzyme Jumonji domain-containing 6 (JMJD6) has been identified as a histone lysyl hydroxylase, responsible for converting lysine residues on histones to 5-hydroxylysine. This hydroxylation has been observed on multiple histone proteins, including H2A, H2B, H3, and H4.

The presence of a hydroxyl group on a lysine residue can sterically and chemically interfere with the binding of other enzymes that mediate different histone modifications. For instance, the 5-hydroxylation of a specific lysine residue has been shown to inhibit the subsequent acetylation and methylation of that same residue. Since histone acetylation and methylation are key signals for gene activation and repression, the hydroxylation of lysine represents a new layer of epigenetic regulation. By preventing other modifications, this compound can indirectly modulate gene expression patterns.

The modification of histones with this compound can also influence the larger-scale structure of chromatin, affecting its dynamics and remodeling. Chromatin remodeling is the process of altering the structure of chromatin to allow or prevent access of the transcriptional machinery to the DNA.

The presence of 5-hydroxylysine on histone tails can alter the charge and conformation of these tails, potentially affecting their interactions with the DNA backbone and with other proteins involved in chromatin remodeling. While this is an emerging area of research, the discovery of histone lysyl hydroxylation suggests that this modification could play a role in processes such as chromatin condensation and decondensation, thereby influencing the accessibility of genes for transcription.

Enzyme Modulation and Inhibition

This compound is not only a product of enzymatic reactions but can also influence the activity of certain enzymes.

The primary enzyme associated with this compound is lysyl hydroxylase , which catalyzes its formation from lysine residues within procollagen chains. The activity of lysyl hydroxylase is critical for normal collagen biosynthesis, and its inhibition can lead to connective tissue disorders. Various small molecules have been shown to inhibit lysyl hydroxylase activity.

Furthermore, another enzyme, hydroxylysine kinase , is responsible for the phosphorylation of 5-hydroxylysine. This phosphorylation is a step in the metabolic pathway of hydroxylysine and is also involved in the regulation of collagen cross-linking.

While direct, widespread enzyme modulation by free this compound is not extensively documented, its presence as a modification on proteins can influence the binding and activity of other enzymes, as seen in the case of histone modifying enzymes.

Table of Research Findings

| Biological Process | Key Findings | Impact of this compound |

| Collagen Cross-linking | Formation of stable, covalent bonds between collagen molecules. | Serves as a precursor to hydroxyallysine, leading to the formation of mature, stable cross-links that enhance the mechanical strength of connective tissues. |

| Protein Stability | Maintenance of the collagen triple helix structure. | The hydroxyl group participates in hydrogen bonding, contributing to the thermal stability of the collagen molecule. |

| Histone Modification | Novel post-translational modification of histone proteins. | Hydroxylation of histone lysine residues by JMJD6 can inhibit subsequent acetylation and methylation, thereby modulating gene expression. |

| Chromatin Dynamics | Regulation of chromatin structure and accessibility. | Alteration of histone tail properties may influence chromatin condensation and decondensation, affecting gene transcription. |

| Enzyme Activity | Regulation of enzymes involved in its metabolism. | Its formation is catalyzed by lysyl hydroxylase, and it is a substrate for hydroxylysine kinase. |

Interactions with Amino Acid Metabolizing Enzymes

This compound, by virtue of its structure as an amino acid derivative, is presumed to interact with enzymes involved in amino acid metabolism. The presence of both amino and carboxyl groups allows it to be recognized by enzymes that act on amino acids. The additional hydroxyl group, however, can alter its binding affinity and reactivity compared to lysine.

Research into the substrate specificity of various amino acid metabolizing enzymes provides a framework for understanding these potential interactions. For instance, enzymes that metabolize lysine may also recognize 5-hydroxylysine, although the efficiency of such interactions can vary. The hydroxylation of the side chain can affect the molecule's polarity and size, which are critical factors for enzyme-substrate recognition. While direct studies on the interaction of the (2S,5S) isomer with a broad range of amino acid metabolizing enzymes are limited, the established roles of lysine in cellular processes suggest that its hydroxylated forms could act as modulators of these pathways.

Comparative Inhibitory Potency of this compound and its Stereoisomers (e.g., Glutamine Synthetase, GABA Aminotransferase)

Direct experimental data on the comparative inhibitory potency of this compound and its stereoisomers against glutamine synthetase and GABA aminotransferase is not extensively available in the scientific literature. However, a comparative structural analysis with the natural substrates of these enzymes can provide insights into their potential for interaction.

Glutamine Synthetase: The natural substrate for glutamine synthetase is glutamate (B1630785). A key feature of glutamate is its α-amino acid structure with a carboxylic acid side chain. While this compound is also an α-amino acid, its side chain is significantly different in terms of length, charge distribution, and the presence of a hydroxyl and an additional amino group. These structural disparities suggest that it is unlikely to be a potent inhibitor of glutamine synthetase. The active site of glutamine synthetase is specifically configured to bind glutamate, and the larger, differently charged side chain of 5-hydroxylysine would likely result in poor binding affinity.

GABA Aminotransferase: The primary substrate for GABA aminotransferase (GABA-AT) is gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. GABA is a four-carbon amino acid with an amino group at the γ-position. This compound has a longer carbon backbone and a different arrangement of functional groups. While some amino acid analogs can act as inhibitors of GABA-AT, the structural dissimilarity between 5-hydroxylysine and GABA is substantial. Therefore, significant inhibitory activity would not be expected.

The table below provides a structural comparison to highlight these differences.

| Feature | Glutamate (Glutamine Synthetase Substrate) | GABA (GABA Aminotransferase Substrate) | This compound |

| Carbon Chain Length | 5 carbons | 4 carbons | 6 carbons |

| Functional Groups | α-amino, α-carboxyl, γ-carboxyl | γ-amino, carboxyl | α-amino, α-carboxyl, ε-amino, δ-hydroxyl |

| Overall Charge (at physiological pH) | Negative | Zwitterionic/Neutral | Positive |

This table is for illustrative purposes to compare structural features and does not represent experimental inhibitory data.

Broader Implications for Cellular Metabolic Homeostasis

The presence of this compound and its isomers can have broader implications for cellular metabolic homeostasis, primarily through their connection to collagen metabolism. 5-hydroxylysine is a post-translationally modified amino acid found in collagen, where it plays a crucial role in the formation of stable cross-links, contributing to the structural integrity of connective tissues.

The metabolism of collagen is a dynamic process, and the breakdown of collagen releases free 5-hydroxylysine and its glycosylated forms. The levels of these molecules in biological fluids can serve as biomarkers for collagen turnover, which is altered in various physiological and pathological states, including growth, wound healing, and fibrotic diseases. An imbalance in the hydroxylation of lysine residues in collagen can lead to connective tissue disorders.

Furthermore, as a derivative of the essential amino acid lysine, any significant presence of 5-hydroxylysine could potentially influence lysine-dependent metabolic pathways. However, the extent to which free this compound participates in or interferes with general amino acid metabolism remains an area for further investigation. Its structural similarity to lysine suggests the possibility of competitive interactions with enzymes and transporters that recognize lysine, which could have downstream effects on protein synthesis and other lysine-dependent processes.

Synthetic Methodologies for Academic Research

Stereoselective Chemical Synthesis Routes

Chemical synthesis provides versatile and adaptable routes to (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, often relying on established stereoselective reactions to construct the chiral centers.

The Williams' glycine (B1666218) template methodology is a powerful tool for the asymmetric synthesis of α-amino acids. This approach utilizes a chiral oxazinone, derived from glycine, which serves as a template to control the stereochemistry at the α-carbon. A reported four-step synthesis of (2S,5S)-5-hydroxylysine has successfully employed this methodology to control the stereogenicity at the α-position (the C2 position of the target compound). This route offers the potential for the synthesis of all possible isomers of 5-hydroxylysine (B44584) by selecting the appropriate enantiomer of the template and the chiral side-chain precursor. The key steps in this methodology typically involve the diastereoselective alkylation of the glycine enolate derived from the chiral template, followed by cleavage of the auxiliary to release the desired amino acid.

Carbohydrates represent a readily available and inexpensive source of chirality, making them attractive starting materials for the synthesis of complex chiral molecules. A concise synthesis of both (2S,5R)- and (2S,5S)-5-hydroxylysine has been achieved using D-galactose as a chiral precursor. nih.govrsc.org This strategy leverages the inherent stereochemistry of the carbohydrate to establish the desired stereocenters in the final product with stereo retention. nih.govrsc.org The synthetic route starting from D-galactose showcases the utility of the chiral pool approach in amino acid synthesis. nih.govrsc.org

A key intermediate in this synthesis is a diazido derivative of galactose, which allows for the introduction of the two amino functionalities. The stereochemistry at the C5 position of the hexanoic acid backbone is derived directly from the stereochemistry of the corresponding carbon in the D-galactose starting material. This approach highlights the efficiency of using nature's own chiral building blocks to construct complex stereochemically defined molecules.

Another effective strategy for introducing the hydroxyl group at the C5 position with high diastereoselectivity involves the hydroxylation of a cyclic precursor. Research has demonstrated the asymmetric hydroxylation of N-protected-6-substituted piperidin-2-ones. While a specific application for the (5S) isomer is not detailed in the provided search results, the methodology for the synthesis of the (2S,5R) isomer is well-established and highly relevant.

In this approach, a suitably protected (2S)-6-oxo-1,2-piperidinedicarboxylate, derived from aspartic acid, is treated with a lithium enolate and then hydroxylated using an electrophilic oxygen source such as (+)-camphorsulfonyloxaziridine. This reaction proceeds with high yield and excellent diastereoselectivity. The resulting 5-hydroxy-6-oxo-1,2-piperidinedicarboxylate can then be further transformed into the target 5-hydroxylysine through reductive ring-opening and subsequent synthetic modifications. This method provides a robust pathway to control the stereochemistry at both C2 and C5 through a combination of a chiral starting material and a diastereoselective reaction.

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. While a specific chemo-enzymatic process for the production of this compound is not prominently documented in the available research, the principles of this approach are highly applicable. Such a strategy could involve the chemical synthesis of a precursor molecule, followed by an enzymatic step to introduce a key functional group with high stereoselectivity, or vice versa.

For instance, a chemo-enzymatic cascade could be envisioned where a chemically synthesized unsaturated precursor is stereoselectively hydroxylated and aminated using enzymes. The use of enzymes like lipases for kinetic resolution of racemic intermediates, or transaminases for the stereoselective introduction of amino groups, are common strategies in the chemo-enzymatic synthesis of non-canonical amino acids. These methods can significantly reduce the number of protection and deprotection steps often required in purely chemical syntheses, leading to more efficient and environmentally benign processes.

Biocatalytic Production for Isomer-Specific Research Materials

Biocatalysis offers a powerful and highly selective alternative to chemical synthesis for the production of specific stereoisomers of complex molecules. The use of enzymes can circumvent many of the challenges associated with controlling stereochemistry in traditional organic synthesis.

The direct and stereoselective hydroxylation of L-lysine at the C5 position to produce this compound has been achieved through the discovery and application of specific lysine (B10760008) 5-hydroxylases. researchgate.net Researchers have identified two distinct α-ketoglutarate/Fe2+-dependent dioxygenases that catalyze the hydroxylation of L-lysine at the 5-position with different stereoselectivities. researchgate.net

One of these enzymes, Am_AzpK2, found in Actinosynnema mirum, has been shown to specifically synthesize the (2S,5S)-isomer of 5-hydroxylysine. researchgate.net This discovery provides a direct and highly efficient biocatalytic route to the target compound. The enzymatic reaction proceeds under mild conditions and with high stereospecificity, offering a significant advantage over multi-step chemical syntheses.

The kinetic parameters of several (2S,5S)-5-hydroxylysine-synthesizing AzpK2 homologs have been characterized, providing valuable data for the development of optimized biocatalytic processes. researchgate.net The identification of these stereoselective lysine 5-hydroxylases opens the door for the fermentative production or in vitro enzymatic synthesis of this compound for research purposes. researchgate.net

Table 1: Kinetic Data of (2S,5S)-5-Hydroxylysine-Synthesizing AzpK2 Homologs

| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|

| Am_AzpK2 | 1.1 ± 0.2 | 0.26 ± 0.02 | 0.24 |

| Lg_AzpK2 | 0.94 ± 0.08 | 0.44 ± 0.01 | 0.47 |

| Sg_AzpK2 | 2.0 ± 0.1 | 0.21 ± 0.01 | 0.11 |

Data sourced from a study on the identification of stereoselective lysine 5-hydroxylases. researchgate.net

Genetic Engineering of Microbial Systems for Enhanced Biosynthetic Yields

The biosynthesis of this compound, a specific stereoisomer of 5-hydroxylysine, in microbial systems is an area of growing interest, driven by the potential for sustainable and stereocontrolled production. The key to this biological synthesis lies in the identification and overexpression of enzymes capable of regio- and stereoselectively hydroxylating L-lysine at the C-5 position with an S configuration.

Recent advancements in genome mining have led to the discovery of such specific enzymes. A pivotal study identified two distinct α-ketoglutarate/Fe(II)-dependent dioxygenases with lysine 5-hydroxylase activity. nih.gov Through analysis of the alazopeptin (B1221733) biosynthetic gene cluster, researchers characterized Am_AzpK2 from Actinosynnema mirum and Pp_AzpK2 from Pseudomonas psychrotolerans. nih.gov Crucially, these enzymes exhibited different stereoselectivities. Am_AzpK2 was found to synthesize (2S,5S)-5-hydroxylysine, while Pp_AzpK2 produced the (2S,5R) isomer. nih.gov

The discovery of Am_AzpK2 provides a foundational tool for the genetic engineering of microbial hosts, such as Escherichia coli or Corynebacterium glutamicum, for the dedicated production of the (2S,5S) isomer. A general strategy for enhancing biosynthetic yields involves the following steps:

Gene Cloning and Expression: The gene encoding the lysine 5-hydroxylase with the desired (5S) stereoselectivity, such as Am_AzpK2, is cloned into a suitable expression vector under the control of a strong, inducible promoter. This construct is then introduced into a microbial host.

Host Strain Optimization: The production host can be metabolically engineered to increase the intracellular pool of the precursor, L-lysine. This can be achieved by deregulating feedback inhibition and amplifying the expression of key enzymes in the L-lysine biosynthetic pathway. chemrxiv.org

Fermentation Process Optimization: The cultivation conditions, including medium composition, pH, temperature, and aeration, are optimized to maximize cell growth and product formation. nih.govnih.gov

Another enzyme reported to catalyze lysyl hydroxylation with 5S stereochemistry is the Jumonji domain-containing protein 6 (JMJD6). nih.govresearchgate.netrsc.org This enzyme has been shown to hydroxylate various proteins, and its activity could potentially be harnessed for the production of free this compound in a microbial system.

The table below summarizes the key enzymes identified for the stereoselective synthesis of 5-hydroxylysine, highlighting their potential for microbial production of the (2S,5S) isomer.

| Enzyme | Source Organism | Product Stereoisomer | Potential for Microbial Production of (2S,5S) Isomer |

| Am_AzpK2 | Actinosynnema mirum | (2S,5S)-5-hydroxylysine | High - directly produces the desired isomer. |

| Pp_AzpK2 | Pseudomonas psychrotolerans | (2S,5R)-5-hydroxylysine | Low - produces the undesired stereoisomer. |

| JMJD6 | Human | (5S)-hydroxylysine | Moderate - potential, but requires further research for application in microbial systems for free amino acid production. |

The quantification of each stereoisomer can be achieved through a coupled enzymatic assay. For instance, the activity of Am_AzpK2 can be evaluated by coupling the reaction with a dehydrogenase, Sg_AzpJ, which stereoselectively recognizes and oxidizes (2S,5S)-5-hydroxylysine, leading to the formation of NADH that can be monitored spectrophotometrically. nih.gov

Preparation of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are invaluable tools for elucidating enzymatic mechanisms, tracing metabolic pathways, and serving as internal standards in mass spectrometry-based quantification. The preparation of these labeled compounds can be achieved through both chemical and enzymatic synthesis.

A powerful and elegant method for preparing isotopically labeled 5-hydroxylysine involves a biocatalytic approach. The recently discovered lysine-5-hydroxylase (K5H), which produces the (2S, 5R) isomer, has been utilized for this purpose. Although this enzyme yields a different stereoisomer, the methodology is directly applicable to enzymes that produce the (2S,5S) isomer, such as Am_AzpK2.

In a demonstrated synthesis, commercially available ¹³C₆, ¹⁵N₂-L-lysine was used as the substrate for the K5H enzyme. The enzymatic hydroxylation reaction proceeds under mild conditions (e.g., in a buffered aqueous solution at room temperature), leading to the direct and efficient production of ¹³C₆, ¹⁵N₂-labeled 5-hydroxylysine with high isotopic purity. This chemoenzymatic approach avoids the need for complex protecting group chemistry and provides excellent stereocontrol, dictated by the enzyme's specificity.

The general workflow for this enzymatic synthesis is as follows:

Preparation of Labeled Substrate: A fully labeled L-lysine precursor (e.g., ¹³C₆, ¹⁵N₂-L-lysine) is obtained from commercial suppliers or synthesized.

Enzymatic Hydroxylation: The labeled L-lysine is incubated with a purified lysine 5-hydroxylase (such as Am_AzpK2 for the (2S,5S) isomer) in the presence of necessary cofactors (Fe(II), α-ketoglutarate, and a reducing agent like ascorbate).

Purification: The resulting labeled this compound is purified from the reaction mixture using techniques such as ion-exchange chromatography.

This method allows for the introduction of various stable isotopes, including but not limited to:

¹³C and ¹⁵N: These heavy isotopes are particularly useful for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. They can be used to track the fate of the molecule in metabolic studies and to provide detailed structural information on enzyme-substrate interactions.

Deuterium (B1214612) (²H): The introduction of deuterium at specific positions can be used to probe kinetic isotope effects, which provide insights into the rate-limiting steps of an enzymatic reaction and the nature of transition states. While specific deuterated standards for this compound are not widely reported, their synthesis could be achieved by using deuterated L-lysine as a precursor in the enzymatic reaction or through chemical synthesis routes.

The application of these isotopically labeled analogs is crucial for detailed mechanistic investigations of enzymes that utilize this compound as a substrate or produce it as a product. For example, they can be used to:

Confirm the stereochemical course of an enzymatic reaction.

Identify and characterize reaction intermediates.

Quantify the flux through metabolic pathways involving this compound.

The table below outlines common isotopes used in labeling this compound and their primary applications in mechanistic studies.

| Isotope(s) | Labeling Position(s) | Primary Application(s) in Mechanistic Investigations |

| ¹³C | Backbone, side chain | NMR spectroscopy for structural analysis of enzyme-substrate complexes; Mass spectrometry for metabolic tracing. |

| ¹⁵N | Amino groups | NMR spectroscopy for studying hydrogen bonding and protein dynamics; Mass spectrometry for metabolic flux analysis. |

| ²H (Deuterium) | Specific C-H bonds | Probing kinetic isotope effects to elucidate reaction mechanisms and transition state structures. |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Distinction

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, including the differentiation of stereoisomers. The distinct chemical environments of protons (¹H) and carbon atoms (¹³C) in different diastereomers can lead to measurable differences in their respective NMR spectra.

For the isomers of 5-hydroxylysine (B44584), the spatial arrangement of the hydroxyl group at C5 relative to the amino group at C2 influences the local electronic environment. This can result in variations in chemical shifts and coupling constants for the protons and carbons along the hexanoic acid backbone. While a complete NMR spectral assignment for distinguishing all four stereoisomers requires the analysis of pure standards of each, studies on related hydroxylysine-containing structures, such as the collagen crosslink hydroxylysinonorleucine (HLNL), have demonstrated the utility of this technique. In high-resolution ¹³C NMR analysis of HLNL, the presence of diastereomers was confirmed by the observation of doubled-up peaks for specific carbon atoms, indicating their slightly different chemical environments.

The theoretical basis for this distinction lies in the fact that diastereomers have different physical properties, which include their NMR spectra. The protons attached to the chiral centers (C2 and C5) and the adjacent methylene (B1212753) groups are diastereotopic and are expected to exhibit distinct chemical shifts and coupling patterns, allowing for their differentiation. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the complete assignment of signals and the confirmation of stereochemical identity by comparing the spectra of an unknown sample to that of a synthesized, stereochemically pure standard of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid.

Chromatographic Separation and Detection Strategies

Chromatographic techniques are fundamental for the separation and quantification of this compound, especially within complex biological mixtures. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Derivatization for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of amino acids. However, this compound lacks a strong chromophore, making its direct detection by UV-Vis absorbance challenging at low concentrations. To overcome this, pre-column derivatization with a fluorescent tag is commonly employed to enhance detection sensitivity and selectivity.

Several derivatizing agents are suitable for reacting with the primary amino groups of this compound. These include:

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to produce highly fluorescent derivatives. This method has been successfully applied to the quantification of lysine (B10760008) and can be adapted for 5-hydroxylysine. mdpi.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another common reagent that reacts with amino groups to form stable, fluorescent adducts, enabling sensitive detection. researchgate.net

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. This is a rapid and sensitive method, though it does not react with secondary amines.

A typical validated HPLC method for the quantitative analysis of derivatized this compound would involve the following steps:

Sample Preparation: Deproteinization of biological fluids (e.g., plasma, urine) using agents like acetonitrile (B52724) or sulfosalicylic acid, followed by centrifugation.

Derivatization: Incubation of the sample with the derivatizing agent (e.g., dansyl chloride) under optimized pH and temperature conditions.

Chromatographic Separation: Injection of the derivatized sample onto a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analyte from other sample components.

Detection: A fluorescence detector is set to the specific excitation and emission wavelengths of the chosen derivative.

Quantification: A calibration curve is constructed using standards of known concentrations of this compound, and the concentration in the unknown sample is determined by interpolation.

| Parameter | Example Condition |

| Derivatizing Agent | Dansyl Chloride |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.02 M Sodium Acetate with 0.02% Triethylamine, pH 4.5 |

| Mobile Phase B | 1:9 mixture of 0.1 M Sodium Acetate buffer (pH 4.5) and Methanol |

| Flow Rate | 0.4 - 1.0 mL/min |

| Detection | Fluorescence (e.g., Excitation: 340 nm, Emission: 525 nm for Dansyl derivatives) |

| Linearity | Typically in the low µM to high µM range |

| Accuracy (Recovery) | 90-110% |

| Precision (RSD) | <15% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Confirmation

For highly sensitive and specific detection, particularly at trace levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing excellent selectivity and low limits of detection.

LC-MS/MS is particularly valuable for confirming the identity of this compound in complex matrices and for its precise quantification. The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte.

A general workflow for LC-MS/MS analysis includes:

Sample Preparation: Similar to HPLC, this often involves protein precipitation, followed by filtration or solid-phase extraction (SPE) to remove interfering substances. mdpi.com

Chromatographic Separation: A reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column is used to achieve chromatographic separation prior to mass spectrometric analysis.

Mass Spectrometric Detection: The analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode. Specific MRM transitions are monitored for the analyte and a stable isotope-labeled internal standard.

| Parameter | Example Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 163.1 |

| Product Ions (examples) | Dependent on fragmentation pattern, e.g., loss of H₂O, NH₃, or fragments of the carbon chain |

| Column | C18 or HILIC |

| Mobile Phase | Gradient of water and acetonitrile with formic acid |

| Limit of Quantification | Can reach low ng/mL or high pg/mL levels in biological fluids |

The high selectivity of LC-MS/MS allows for minimal sample cleanup and rapid analysis times, making it suitable for high-throughput applications. It has been successfully used to identify 5-hydroxylysine as a post-translational modification in recombinant monoclonal antibodies, demonstrating its power in complex biological systems. nih.gov

Metabolomic Profiling in Model Organisms and Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Untargeted metabolomic profiling using high-resolution mass spectrometry (such as Q-TOF or Orbitrap LC-MS) can identify and relatively quantify hundreds to thousands of metabolites simultaneously, including this compound.

In a notable study on keloid disease, a skin fibroproliferative disorder, untargeted metabolomics was employed to compare the metabolic profiles of keloid tissue with normal skin. nih.gov This research identified 5-hydroxylysine as one of the significantly differential metabolites. nih.gov The study utilized LC-MS/MS for the analysis of skin tissue extracts, and through statistical methods such as random forest analysis, 5-hydroxylysine was highlighted as a potential metabolic indicator of keloid severity. nih.govnih.gov The identity of 5-hydroxylysine was confirmed using a high-resolution mass spectrometer and comparison with a standard. nih.gov

Metabolomic studies in model organisms, such as the bacterium Pseudomonas fluorescens, have also shed light on the metabolic pathways involving 5-hydroxylysine. These studies have shown that this bacterium can metabolize 5-hydroxylysine through pathways analogous to lysine degradation. asm.org Such research in model systems is crucial for mapping the enzymatic reactions and genetic underpinnings of this compound metabolism.

Enzymatic Activity Assays for Reaction Mechanism Studies

Understanding the enzymes that synthesize and metabolize this compound is key to elucidating its biological function. Enzymatic activity assays are designed to measure the rate of a specific enzyme-catalyzed reaction, providing insights into reaction mechanisms, kinetics, and inhibition.

The primary enzymes responsible for the biosynthesis of 5-hydroxylysine are lysyl hydroxylases. hmdb.ca These are Fe(II) and α-ketoglutarate-dependent dioxygenases that hydroxylate specific lysine residues in collagen and other proteins. researchgate.net Assays to measure the activity of these enzymes can be based on various principles:

Detection of Product Formation: The most direct method involves incubating the enzyme with its substrate (lysine) and co-factors, and then quantifying the amount of 5-hydroxylysine produced over time using HPLC or LC-MS/MS as described above.

Coupled Enzyme Assays: The activity of enzymes that produce a detectable byproduct can be measured indirectly. For example, some lysyl oxidases, which can act on hydroxylysine, produce hydrogen peroxide (H₂O₂). The H₂O₂ can be detected using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate, leading to a measurable increase in fluorescence. sigmaaldrich.comassaygenie.com

Luciferase-Based Assays: For α-ketoglutarate-dependent oxygenases like lysyl hydroxylase 2, a luciferase-based assay has been developed that quantifies the conversion of α-ketoglutarate to succinate, a co-product of the hydroxylation reaction. researchgate.net

Hydrazide-Based Assays: For enzymes like lysyl oxidases that convert lysine or hydroxylysine to aldehydes, an in-situ activity assay using biotin-hydrazide has been developed. The hydrazide reacts with the aldehyde product, and the resulting biotinylated proteins can be detected and quantified. researchgate.net

These assays are critical for screening for enzyme inhibitors, characterizing newly discovered enzymes, and studying the regulation of this compound metabolism.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid is understood to occur via the post-translational modification of lysine (B10760008) residues in proteins. wikipedia.org The primary enzyme identified to catalyze this specific stereochemical conversion is JMJD6, a Fe(II) and 2-oxoglutarate-dependent oxygenase. wikipedia.orgnih.gov Unlike the lysyl hydroxylases responsible for modifying collagen, which produce the (5R)-isomer, JMJD6 has been shown to generate the (5S)-stereoisomer on various protein substrates, notably those involved in RNA splicing. wikipedia.orgnih.gov

However, the full landscape of its biosynthesis likely extends beyond this single enzyme. Non-proteinogenic amino acids are found in a vast array of organisms, including bacteria and fungi, where they are often produced by specialized metabolic pathways as secondary metabolites. frontiersin.orgresearchgate.net Future exploration in this area should focus on:

Genome Mining: Searching microbial genomes for homologs of known hydroxylases or novel enzyme families that may catalyze lysine hydroxylation. The clavaminic acid synthase-like superfamily, for example, contains various amino acid hydroxylases, and further investigation may reveal enzymes with specificity for the C5 position of lysine to produce the (5S) isomer. nih.gov

Metabolomic Screening: Analyzing the metabolomes of diverse microorganisms and plants to identify the presence of free this compound, which would suggest the existence of dedicated biosynthetic pathways independent of post-translational modification.

Characterization of Novel Hydroxylases: Investigating the physiological roles of newly discovered lysine hydroxylases in their native organisms. In bacteria, these enzymes are often located near genes for non-ribosomal peptide synthetases, suggesting a role in the production of complex bioactive natural products. nih.gov

A summary of key enzymes involved in the biosynthesis of hydroxylysine isomers is presented below.

| Enzyme Name | Substrate | Product Stereoisomer | Biological Source/Context |

| JMJD6 | L-Lysine residues in proteins | (5S)-Hydroxylysine | Human; modifies RNA splicing factors and other proteins rich in lysine. wikipedia.orgnih.gov |

| Lysyl hydroxylase (e.g., PLOD1-3) | L-Lysine residues in procollagen (B1174764) | (5R)-Hydroxylysine | Human; essential for collagen cross-linking and stability. nih.gov |

| K5H | Free L-Lysine | (2S, 5R)-5-hydroxylysine | Bacterial; demonstrates one-step biocatalytic conversion. chemrxiv.org |

| VioC | L-Arginine, L-Lysine | (2S,3S)-3-hydroxylysine | Bacterial; involved in viomycin (B1663724) biosynthesis. nih.gov |

Rational Design and Engineering of Metabolic Pathways for Customized Production

The unique structure of this compound makes it a valuable target for biotechnological production. Metabolic engineering of model organisms like Escherichia coli offers a promising route for sustainable and scalable synthesis. frontiersin.org This approach circumvents the complexities and low yields of traditional chemical synthesis. nih.gov

Key strategies for the rational design of production pathways include:

Heterologous Expression: Introducing the gene for a specific lysine-5-hydroxylase, such as human JMJD6, into a microbial host. This would enable the direct conversion of lysine, a primary metabolite, into the desired product.

Pathway Optimization: Enhancing the production of the precursor, L-lysine, by upregulating relevant biosynthetic genes and deleting genes of competing pathways. Furthermore, ensuring a sufficient supply of necessary co-factors, such as 2-oxoglutarate and iron for dioxygenases, is critical. nih.gov

In Vitro Metabolic Engineering: Constructing cell-free systems using purified enzymes to create an artificial metabolic pathway. nih.gov This modular approach allows for precise control over reaction conditions and fluxes, free from the complex regulatory networks of a living cell. nih.gov Such a system could combine a highly active hydroxylase with enzymes for cofactor regeneration to achieve high conversion efficiency. nih.gov

These engineered systems would provide a direct and controlled method for producing enantiomerically pure this compound for research and industrial applications. frontiersin.org

Identification of Novel Biochemical Roles in Diverse Biological Systems

The discovery that JMJD6 produces the (5S)-isomer of hydroxylysine on RNA-binding proteins has opened a new chapter in understanding its biochemical significance. wikipedia.orgnih.gov This specific post-translational modification is implicated in fundamental cellular processes like mRNA splicing, transcription, and DNA repair. nih.gov Research indicates that JMJD6 targets a wide array of proteins, hydroxylating multiple lysine residues within unstructured, lysine-rich domains. nih.gov Many of these target proteins are associated with the formation of membraneless organelles, suggesting a role for this modification in regulating liquid-liquid phase separation. nih.gov

Future research should aim to elucidate the precise functional consequences of this hydroxylation. Key questions to be addressed include:

How does the addition of a hydroxyl group at the 5S position affect protein structure, stability, and protein-protein or protein-RNA interactions?

Is this modification a dynamic regulatory mark, akin to phosphorylation or acetylation?

What are the "erasers" for this modification? Identifying enzymes that could remove the hydroxyl group would establish it as a reversible regulatory mechanism.

Beyond its role as a post-translational modification in eukaryotes, the (5S)-isomer may have undiscovered functions as a free amino acid or as a component of secondary metabolites in other organisms. frontiersin.orgresearchgate.net Its structural similarity to other proteinogenic and non-proteinogenic amino acids suggests it could act as a metabolic regulator or a signaling molecule. nih.gov

Development of Green and Sustainable Synthetic Methodologies for Stereoisomers

Traditional chemical synthesis of specific stereoisomers of hydroxylysine is often challenging, requiring multiple steps involving protection and deprotection of functional groups, with potential for low yields and poor stereoselectivity. nih.gov There is a strong impetus to develop green and sustainable alternatives that are more efficient and environmentally benign.

Promising directions for green synthesis include:

Biocatalysis: The use of isolated enzymes offers a powerful tool for stereoselective synthesis under mild, aqueous conditions. The discovery of K5H, a bacterial enzyme that performs a one-step conversion of L-lysine to (2S,5R)-5-hydroxylysine, exemplifies this approach. chemrxiv.org A primary goal for future research is the discovery or engineering of a hydroxylase with the opposite stereoselectivity to produce the (5S)-isomer directly.

Chemo-enzymatic Synthesis: Combining chemical steps with enzymatic reactions can leverage the strengths of both approaches. For example, an enzymatic step could be used to resolve a racemic mixture produced chemically, or to introduce the hydroxyl group stereoselectively onto a chemically synthesized precursor. researchgate.net

Photocatalysis: Recent advances in photochemistry have enabled the direct functionalization of C-H bonds under mild conditions, providing a sustainable and energy-efficient method for modifying amino acids. mdpi.com Developing a photocatalytic system for the stereoselective hydroxylation of lysine could represent a significant breakthrough.

The table below contrasts traditional and emerging green synthetic methodologies.

| Feature | Traditional Chemical Synthesis | Green/Sustainable Methodologies (e.g., Biocatalysis) |

| Stereoselectivity | Often low; may require chiral auxiliaries or resolution steps. nih.gov | Typically very high, yielding enantiomerically pure products. chemrxiv.orgnih.gov |

| Reaction Conditions | Often requires harsh reagents, non-aqueous solvents, and extreme temperatures/pressures. | Mild, aqueous conditions (ambient temperature and pressure). chemrxiv.orgmdpi.com |

| Number of Steps | Multi-step processes involving protection and deprotection. | Can be achieved in a single step. chemrxiv.org |

| Feedstock | Often derived from petrochemicals. | Can utilize renewable feedstocks (e.g., bio-produced lysine). nih.gov |

| Environmental Impact | Generates significant chemical waste. | Minimal waste, biodegradable catalysts (enzymes). mdpi.com |

Applications in Structural Biology and Enzyme Mechanism Studies of Hydroxylases

Beyond its own intrinsic biological interest, this compound serves as a valuable chemical tool for biochemical and biomedical research.

Structural Biology: The ability to incorporate non-proteinogenic amino acids into peptides is a powerful technique for probing protein structure and function. nih.gov Synthetically produced this compound can be incorporated into peptides that mimic the lysine-rich regions of JMJD6 substrates. nih.gov Using techniques like NMR spectroscopy and X-ray crystallography, these modified peptides can reveal how this specific hydroxylation event alters local peptide conformation and mediates interactions with other molecules. The hydroxyl group can also act as a unique handle for bioorthogonal chemistry, allowing for selective labeling or ligation of peptides. chemrxiv.org

Enzyme Mechanism Studies: This compound and its synthetic analogs are crucial for studying the enzymes that produce it. It can be used as a standard to confirm the activity of newly discovered hydroxylases. Furthermore, by synthesizing and testing various stereoisomers and derivatives of hydroxylysine, researchers can meticulously probe the active site of enzymes like JMJD6. This allows for the determination of substrate specificity and elucidation of the catalytic mechanism, which is vital for designing specific inhibitors or engineering enzymes with novel activities. nih.gov

The potential research applications are summarized in the table below.

| Research Area | Application of this compound |

| Structural Biology | Incorporation into synthetic peptides to study the structural impact of (5S)-hydroxylation on protein conformation and molecular interactions. nih.gov |

| Bioorthogonal Chemistry | Use of the side-chain hydroxyl group as a unique chemical handle for selective labeling, payload conjugation, or ligation of proteins. chemrxiv.org |

| Enzyme Kinetics | Serves as an authentic standard to quantify the activity and kinetics of lysine hydroxylases like JMJD6. nih.gov |

| Mechanistic Enzymology | Use as a substrate or in the design of substrate analogs and inhibitors to probe the active site and catalytic mechanism of hydroxylases. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, and what stereochemical challenges arise during synthesis?

- Methodological Answer : The synthesis of (2S,5S)-5-hydroxylysine typically involves chiral templates to control stereochemistry. A four-step procedure using diphenyloxyazinones and Williams' glycine templates has been reported, enabling selective formation of the (2S,5S) isomer. Key challenges include minimizing racemization during coupling steps and ensuring regioselective hydroxylation. Purification via reversed-phase HPLC or crystallization is critical to isolate the desired stereoisomer .

Q. How is this compound distinguished from its stereoisomers in analytical workflows?

- Methodological Answer : Differentiation of stereoisomers (e.g., 2S,5R vs. 2S,5S) requires chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy. For example, FMOC (9-fluorenylmethyl chloroformate) derivatization followed by HPLC with a chiral stationary phase resolves isomers based on retention times. NMR analysis of coupling constants and NOE (nuclear Overhauser effect) correlations can confirm spatial arrangements of hydroxyl and amino groups .

Q. What role does this compound play as a biomarker in radical-mediated protein oxidation studies?

- Methodological Answer : (2S,5S)-5-hydroxylysine is a product of hydroxyl radical (HO•) attack on lysine residues in proteins exposed to oxidative stress. Unlike the enzymatically derived (2S,5R)-isomer (natural in collagen), the (2S,5S) configuration is indicative of non-enzymatic oxidation. Detection involves NaBH4 reduction of hydroperoxides, acid hydrolysis of proteins, and quantification via LC-MS/MS with isotope-labeled internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.